6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of chlorine atoms in its structure can influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with 2-chloronicotinic acid in the presence of a dehydrating agent to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The chlorine atoms and the fused ring system can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-2-(3,4-dichlorophenyl)oxazolo[5,4-b]pyridine is unique due to the specific positioning of chlorine atoms and the fused oxazole-pyridine ring system. This structure can result in distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H5Cl3N2O |
---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
6-chloro-2-(3,4-dichlorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H5Cl3N2O/c13-7-4-10-12(16-5-7)18-11(17-10)6-1-2-8(14)9(15)3-6/h1-5H |
InChI Key |
BSUMRTZPIHXMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)N=CC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.